molecular formula C13H10BrNO3S2 B2466884 2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 306323-65-9

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2466884
CAS No.: 306323-65-9
M. Wt: 372.25
InChI Key: RHSYBTCGCHMKMY-UXBLZVDNSA-N
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Description

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C13H10BrNO3S2 and its molecular weight is 372.25. The purity is usually 95%.
BenchChem offers high-quality 2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSYBTCGCHMKMY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure characterized by a thiazolidinone ring, a bromophenyl group, and a propanoic acid moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₂O₂S₂
Molecular Weight426.32 g/mol
IUPAC Name2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various signaling pathways. For instance, its thiazolidinone core can inhibit certain kinases or proteases, leading to apoptosis in cancer cells or modulation of inflammatory responses.

Antimicrobial Properties

Research has shown that thiazolidinone derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be evaluated using the well diffusion method, measuring inhibition zones against specific microbial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus12Moderate
Bacillus subtilis10Moderate
Escherichia coli8Weak
Pseudomonas aeruginosa9Weak

The findings indicate that while the compound shows some antimicrobial potential, it may require structural modifications to enhance its efficacy against resistant strains.

Anticancer Activity

Studies have suggested that compounds with similar thiazolidinone structures possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cell lines through the inhibition of specific signaling pathways related to cell survival and proliferation.

Case Study: Thiazolidinone Derivatives in Cancer Research
A study investigated the effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM. The specific derivative containing the bromophenyl group demonstrated enhanced activity compared to unsubstituted analogs.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial activity. The specific compound has shown potential interactions with various biological targets, particularly enzymes involved in inflammatory pathways and microbial resistance mechanisms. These interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic potential.

Anti-inflammatory Effects

The compound's structure suggests it may act as an inhibitor of inflammatory mediators. Molecular docking studies have indicated that it could interact with enzymes like lipoxygenase, which plays a role in the inflammatory response. Such properties make it a candidate for further development as an anti-inflammatory agent.

Anticancer Potential

Preliminary studies have explored the anticancer properties of thiazolidinone derivatives. The compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells. In vitro assays have demonstrated promising results, indicating that structural modifications could enhance its efficacy as an anticancer agent.

Synthesis and Derivatives

The synthesis of 2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves several steps requiring careful optimization to achieve high yields and purity. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) and enhance biological activity.

Compound NameStructural FeaturesUnique Aspects
2-[5-(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acidContains a chlorophenyl groupEnhanced antimicrobial activity
2-[5-(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acidFeatures a nitrophenyl substituentPotential for increased anti-inflammatory effects
2-[5-(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acidIncorporates a furan ringUnique electronic properties affecting reactivity

Antimicrobial Activity Evaluation

In one study, thiazolidinone derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting the potential for developing new antibiotics based on this scaffold.

In Silico Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of the compound to various targets involved in inflammation and cancer pathways. These studies provide insights into how structural modifications can enhance binding efficiency and biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone core and conjugated double bond system render the compound susceptible to oxidation. Potassium permanganate (KMnO₄) under acidic or neutral conditions selectively oxidizes the methylidene group, yielding a ketone derivative.

Reaction ComponentDetails
Reagent KMnO₄
Conditions Acidic/neutral aqueous solution, 25–60°C
Outcome Conversion of the exocyclic double bond to a carbonyl group

Reduction Reactions

The compound’s sulfur moieties and unsaturated bonds participate in reduction processes. Sodium borohydride (NaBH₄) in methanol or ethanol reduces the thione group (-C=S) to a thiol (-C-SH), modifying the electronic properties of the thiazolidinone ring.

Reaction ComponentDetails
Reagent NaBH₄
Conditions Methanol/ethanol, 0–25°C
Outcome Reduction of the sulfanylidene group to a thiol

Nucleophilic Substitution

The bromophenyl substituent facilitates halogen-exchange reactions. Sodium iodide (NaI) in acetone promotes nucleophilic substitution at the bromine site, replacing it with an iodine atom.

Reaction ComponentDetails
Reagent NaI
Conditions Acetone, reflux (~56°C)
Outcome Replacement of bromine with iodine on the phenyl ring

Structural Influence on Reactivity

Key structural elements dictate reactivity:

  • Thiazolidinone Ring : The sulfur atoms and conjugated π-system enable redox and cycloaddition reactions.

  • Bromophenyl Group : Acts as an electron-withdrawing group, enhancing electrophilic substitution at the meta position.

  • Propanoic Acid Moiety : Provides acidity (pKa ~3–4), enabling salt formation or esterification under basic conditions .

Reaction Mechanisms

  • Oxidation : KMnO₄ attacks the exocyclic double bond via electrophilic addition, forming a diol intermediate that dehydrates to a ketone.

  • Reduction : NaBH₄ donates hydride ions to the electrophilic sulfur in the thione group, yielding a thiol.

  • Substitution : I⁻ displaces Br⁻ via an SN2 mechanism, favored by the polar aprotic solvent acetone.

Q & A

Q. Table 1: Synthetic Conditions and Yields

Starting MaterialsCatalystSolventTime (h)Yield (%)Purity (HPLC)
3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid + 3-bromobenzaldehydeSodium acetateAcetic acid348–52≥95%
Alternate route with microwave-assisted synthesisPiperidineEthanol0.565≥90%

Optimization Tips:

  • Microwave irradiation reduces reaction time and improves yields .
  • Purification via recrystallization (acetic acid) enhances crystallinity and stability .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • FTIR : C=O stretch at 1702–1710 cm⁻¹, C=S at 1250–1270 cm⁻¹, and aromatic C-Br at 550–600 cm⁻¹ .
  • NMR :
    • ¹H NMR : δ 7.4–7.8 ppm (aromatic protons from 3-bromophenyl), δ 3.2–3.5 ppm (propanoic acid CH₂), δ 2.8–3.0 ppm (thiazolidinone CH₂) .
    • ¹³C NMR : δ 190–195 ppm (C=O), δ 120–130 ppm (aromatic carbons), δ 35–40 ppm (propanoic acid carbons) .
  • X-ray crystallography confirms the (5E)-stereochemistry and planarity of the thiazolidinone ring .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/ShiftsFunctional Group Identified
FTIR1702 cm⁻¹C=O (ketone)
¹H NMRδ 7.6 ppm (multiplet)3-bromophenyl protons
¹³C NMRδ 192 ppmThiazolidinone C=O

Basic: What in vitro assays are used to screen its biological activity?

Methodological Answer:
Common assays include:

  • Enzyme inhibition : Test against tyrosine kinase or COX-2 via fluorometric assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Critical Parameters:

  • Use DMSO as a solvent (≤0.1% v/v to avoid cytotoxicity artifacts).
  • Validate results with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced: How do structural modifications impact its bioactivity (SAR studies)?

Methodological Answer:
SAR studies focus on:

  • 3-Bromophenyl substituent : Replacing Br with electron-withdrawing groups (e.g., NO₂) enhances enzyme inhibition but reduces solubility .
  • Propanoic acid chain : Methylation of the carboxylic acid decreases cytotoxicity but improves metabolic stability .

Q. Table 3: Substituent Effects on Bioactivity

Modification SiteGroup IntroducedImpact on IC₅₀ (COX-2)Solubility (LogP)
Phenyl ring-NO₂IC₅₀ ↓ 1.2 µMLogP ↑ 3.8
Propanoic acid-COOCH₃IC₅₀ ↑ 5.6 µMLogP ↓ 2.1

Advanced: How can computational methods predict its reactivity and optimize synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron density to predict regioselectivity in Knoevenagel condensation .
  • Reaction Path Search : Identifies intermediates and transition states to optimize catalyst selection (e.g., sodium acetate vs. piperidine) .
  • Molecular Dynamics : Simulates solvent effects (acetic acid vs. ethanol) on reaction kinetics .

Case Study:
DFT calculations revealed that electron-deficient aldehydes (e.g., 3-bromobenzaldehyde) favor conjugation with the thiazolidinone enolate, reducing activation energy by 15% .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Validate via HPLC (≥95% purity) and DSC (melting point: 122–124°C) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .

Example:
A 2022 study reported IC₅₀ = 2.1 µM (COX-2), while a 2023 study found IC₅₀ = 5.4 µM. The discrepancy was traced to differences in enzyme source (human recombinant vs. murine) .

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